4-(3,4-Difluorophenyl)benzaldehyde

Description

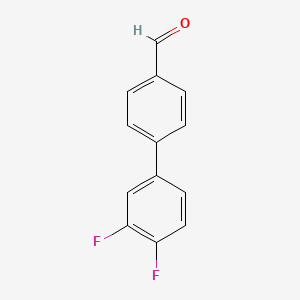

4-(3,4-Difluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol. Its structure consists of a benzaldehyde core substituted at the para position with a 3,4-difluorophenyl group. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as SNAP-7941 and its derivatives . The 3,4-difluorophenyl moiety enhances metabolic stability and binding affinity in drug candidates, making it critical for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

4-(3,4-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPZRONYLRQBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569714 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135862-45-2 | |

| Record name | 3',4'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene.

Formylation Reaction: The key step involves the formylation of 3,4-difluorobenzene to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where 3,4-difluorobenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Difluorophenyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 4-(3,4-Difluorophenyl)benzoic acid.

Reduction: 4-(3,4-Difluorophenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenyl)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)benzaldehyde depends on its specific application:

Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

Chemical Reactions: In chemical reactions, the aldehyde group serves as a reactive site for nucleophilic attack, while the fluorine atoms influence the electronic properties of the phenyl ring, affecting reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(2,3-Difluorophenyl)benzaldehyde

The positional isomer 4-(2,3-Difluorophenyl)benzaldehyde (CAS 126163-38-0) shares the same molecular formula but differs in fluorine substitution (2,3- vs. 3,4-positions). This subtle structural variation impacts electronic properties and steric interactions:

Halogen-Substituted Analogues

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Contains a bromomethyl (-CH₂Br) group instead of the difluorophenyl ring.

- Reactivity : The bromine atom increases susceptibility to nucleophilic substitution (e.g., Suzuki couplings), whereas the difluorophenyl group favors electrophilic aromatic substitution.

4-(3-Chloro-2-fluorophenyl)benzaldehyde (CAS 342889-39-8)

- Structure : Features chlorine and fluorine at the 3- and 2-positions, respectively.

Hydroxylated Analogues: 4-Hydroxybenzaldehyde

- Structure : Substituted with a hydroxyl (-OH) group instead of difluorophenyl.

- Properties : The hydroxyl group enhances solubility via hydrogen bonding but reduces stability under oxidative conditions. In contrast, fluorine’s electronegativity improves lipid solubility and resistance to metabolic degradation .

Role in Pharmaceutical Intermediates

4-(3,4-Difluorophenyl)benzaldehyde is a key precursor in synthesizing posaconazole intermediates and MCHR1 antagonists. Its fluorine atoms improve binding to hydrophobic pockets in biological targets, a property shared with 4-(2,4-difluorophenyl)-4-oxobutanoic acid (a posaconazole intermediate) . However, the aldehyde functionality enables diverse derivatization pathways, such as reductive amination or condensation reactions, which are less accessible in carboxylic acid derivatives.

Biological Activity

4-(3,4-Difluorophenyl)benzaldehyde is an aromatic aldehyde notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features two fluorine atoms positioned on the phenyl ring, which significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C13H10F2O

- Molecular Weight : 232.22 g/mol

The presence of the aldehyde group (CHO) and the difluorophenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the fluorine substituents modifies the electronic properties of the compound, potentially increasing its biological efficacy compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that fluorinated compounds often enhance membrane permeability and enzyme activity, which may contribute to their therapeutic effects. For instance, benzaldehyde derivatives have been explored for their ability to modulate antibiotic efficacy against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is hypothesized to stem from interactions with bacterial membranes, leading to disruption and cell death. The compound may also affect intracellular processes by altering membrane permeability .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The structural characteristics of fluorinated compounds can enhance their ability to interact with biological targets involved in cancer progression.

- Case Studies : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives with similar structural motifs have shown promise in inhibiting tumor growth in vitro and in vivo.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 3-Fluorobenzaldehyde | C7H5F1O | Single fluorine substitution; less steric hindrance. |

| 2,6-Difluorobenzaldehyde | C8H6F2O | Fluorines at different positions; varying electronic effects. |

| 4-Methylbenzaldehyde | C8H8O | Methyl substitution; no fluorine affecting reactivity. |

The dual fluorine substitution in this compound enhances its reactivity and biological activity compared to these analogs.

Research Findings and Future Directions

Recent research has focused on elucidating the mechanisms behind the biological activities of this compound. Investigations into its interactions with specific enzymes and cellular pathways are ongoing. Furthermore, studies are examining its potential as a lead compound for developing new antimicrobial and anticancer agents.

Key Research Findings:

- Antimicrobial Modulation : The compound has been shown to reduce the minimum inhibitory concentration (MIC) of certain antibiotics when used in combination therapies .

- Toxicological Assessments : Toxicity studies indicate that while effective against pathogens, caution is warranted due to potential toxic effects on non-target organisms like Drosophila melanogaster .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.